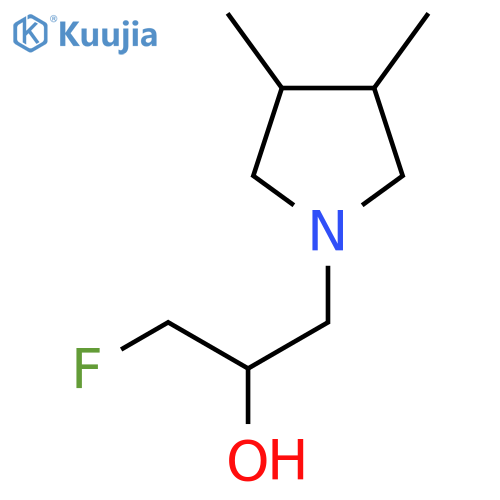Cas no 1850895-83-8 (1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol)

1850895-83-8 structure
商品名:1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
- 1850895-83-8
- EN300-1652408
- 1-Pyrrolidineethanol, α-(fluoromethyl)-3,4-dimethyl-
-
- インチ: 1S/C9H18FNO/c1-7-4-11(5-8(7)2)6-9(12)3-10/h7-9,12H,3-6H2,1-2H3
- InChIKey: FCWDNFGZDUCDIM-UHFFFAOYSA-N
- ほほえんだ: FCC(CN1CC(C)C(C)C1)O
計算された属性
- せいみつぶんしりょう: 175.137242360g/mol
- どういたいしつりょう: 175.137242360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 23.5Ų
じっけんとくせい
- 密度みつど: 0.989±0.06 g/cm3(Predicted)
- ふってん: 249.7±25.0 °C(Predicted)
- 酸性度係数(pKa): 13.49±0.20(Predicted)
1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1652408-10.0g |
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol |
1850895-83-8 | 10g |
$6697.0 | 2023-06-04 | ||
| Enamine | EN300-1652408-0.05g |
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol |
1850895-83-8 | 0.05g |
$1308.0 | 2023-06-04 | ||
| Enamine | EN300-1652408-1000mg |
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol |
1850895-83-8 | 1000mg |
$1057.0 | 2023-09-21 | ||
| Enamine | EN300-1652408-250mg |
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol |
1850895-83-8 | 250mg |
$972.0 | 2023-09-21 | ||
| Enamine | EN300-1652408-100mg |
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol |
1850895-83-8 | 100mg |
$930.0 | 2023-09-21 | ||
| Enamine | EN300-1652408-0.5g |
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol |
1850895-83-8 | 0.5g |
$1495.0 | 2023-06-04 | ||
| Enamine | EN300-1652408-0.1g |
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol |
1850895-83-8 | 0.1g |
$1371.0 | 2023-06-04 | ||
| Enamine | EN300-1652408-2.5g |
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol |
1850895-83-8 | 2.5g |
$3051.0 | 2023-06-04 | ||
| Enamine | EN300-1652408-1.0g |
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol |
1850895-83-8 | 1g |
$1557.0 | 2023-06-04 | ||
| Enamine | EN300-1652408-10000mg |
1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol |
1850895-83-8 | 10000mg |
$4545.0 | 2023-09-21 |
1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
1850895-83-8 (1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol) 関連製品
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬